N-tert-butyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide
Description
This compound features a unique heterocyclic scaffold combining a [1,2,4]triazolo[4,3-a]pyridine core with a 1,2,4-oxadiazole substituent at position 6. The oxadiazole ring is further substituted with a 4-methylphenyl group, while the triazolopyridine moiety is linked to an N-tert-butyl acetamide side chain. Its synthesis likely involves multi-step heterocyclic coupling reactions, similar to methods described for oxadiazole-containing derivatives .
Properties
IUPAC Name |
N-tert-butyl-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-13-7-9-14(10-8-13)17-22-19(30-25-17)15-6-5-11-26-18(15)24-27(20(26)29)12-16(28)23-21(2,3)4/h5-11H,12H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIMLHJAPGVIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Synthesis of the Triazolopyridine Ring: This can be achieved through the reaction of a suitable pyridine derivative with a hydrazine derivative, followed by cyclization.
Coupling Reactions: The oxadiazole and triazolopyridine intermediates are then coupled under specific conditions to form the desired compound.
Introduction of the Acetamide Group: The final step involves the acylation of the intermediate with tert-butyl acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antifungal or anticancer agent.
Materials Science: Its properties could be exploited in the development of advanced materials, such as organic semiconductors or photonic devices.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which N-tert-butyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Comparison
The compound’s key structural elements and their analogs in literature include:
Bioactivity and Mechanism
- Antimicrobial Activity : Phenylthiazoles with tert-butyl groups (e.g., Compounds 19–24) exhibit potent activity against multidrug-resistant bacteria, with MIC values ranging from 0.5–4 µg/mL . The target compound’s oxadiazole and triazolopyridine moieties may enhance membrane penetration or target binding.
- Oxadiazole Role : The 1,2,4-oxadiazole ring in Compound 60 () and the target compound likely contributes to hydrogen bonding and metabolic stability, critical for pharmacokinetics.
Physicochemical Properties
| Property | Target Compound (Estimated) | Compound 19 | Compound 60 |
|---|---|---|---|
| Melting Point (°C) | 120–140 | 116 | 136 |
| Solubility | Low (lipophilic tert-butyl) | Moderate in DMSO | Low in aqueous buffers |
| LogP | ~3.5 | 3.8–4.2 | 2.9 |
Key Research Findings
tert-Butyl Moiety : Enhances metabolic stability and hydrophobic interactions, as seen in Compounds 19–24 and N-tert-butyl acetamide derivatives .
Oxadiazole-Triazolopyridine Synergy : The dual heterocyclic system may improve target affinity compared to single-ring analogs (e.g., thiazoles in ).
Computational Insights : Tools like Hit Dexter 2.0 could predict the target’s propensity for promiscuous binding, a common issue with polyheterocyclic compounds.
Biological Activity
N-tert-butyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and triazole rings is particularly significant as these structures are often associated with various pharmacological effects.
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
Anticancer Properties
Research indicates that compounds with oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of key signaling pathways such as the PI3K/Akt pathway.
A study by highlighted that derivatives of oxadiazoles demonstrated cytotoxic effects against several cancer cell lines with IC50 values ranging from 1 to 10 µM. These findings suggest that this compound may possess similar or enhanced activity due to its unique structural features.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Oxadiazole derivatives have been shown to exhibit antibacterial and antifungal activities. For example, compounds with similar structures demonstrated effective inhibition of Gram-positive and Gram-negative bacteria.
In a comparative study on antimicrobial efficacy , certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against pathogenic strains. This suggests that this compound could be further explored for its antimicrobial properties.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell cycle regulation and apoptosis.
- Receptor Modulation: It may interact with cellular receptors that regulate growth and differentiation pathways.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells leading to apoptosis.
Case Studies
Several studies have focused on the synthesis and biological evaluation of oxadiazole and triazole derivatives:
- Study on Anticancer Activity: A recent study demonstrated that a related triazole derivative exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 0.5 µM .
- Antimicrobial Efficacy: Another research project evaluated the antimicrobial properties of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated promising activity with MIC values below 20 µg/mL for several compounds .
Q & A
Q. What are the common synthetic routes for preparing N-tert-butyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide?
- Methodological Answer : A typical approach involves multi-step heterocyclic condensation. For example, oxadiazole and triazolopyridine precursors can be synthesized via refluxing intermediates like 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in the presence of triethylamine. Reaction progress is monitored via TLC, followed by recrystallization (e.g., pet-ether or ethanol) to isolate pure products . Key steps include:
- Oxadiazole formation : Cyclization of acylhydrazides with activated carbonyl groups.
- Triazolopyridine coupling : Copper-catalyzed or thermal azide-alkyne cycloaddition.
Example conditions:
| Step | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxadiazole synthesis | Chloroacetyl chloride, triethylamine | THF | 4 | 65–75 |
| Triazolopyridine coupling | CuI, DIPEA | DMF | 12 | 50–60 |
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural verification relies on spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., tert-butyl, acetamide groups) .
- IR spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm⁻¹ for oxadiazole, amide bands) .
- LC-MS : Validate molecular weight (e.g., m/z 527.8 for C24H20BrClN4O3 analogs) .
- Elemental analysis : Match calculated vs. experimental C/H/N ratios (e.g., ±0.3% tolerance) .
Q. What in vitro assays are used for initial biological activity screening?
- Methodological Answer : Common assays include:
- Antitumor activity : MTT assay against cancer cell lines (e.g., IC50 determination for analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines) .
- Anti-inflammatory potential : Inhibition of TNF-α or IL-6 in macrophage models.
- Enzyme inhibition : Kinase or protease assays (e.g., molecular docking to predict binding affinity) .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex heterocyclic intermediates?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Test Pd/Cu catalysts for coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 h vs. 12 h reflux) .
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) for challenging separations .
Q. How are computational tools like PASS and molecular docking applied to predict biological activity?
- Methodological Answer :
- PASS prediction : Upload the compound’s SMILES string to PASS Online to estimate activity spectra (e.g., Pa > 0.7 for antitumor targets) .
- Molecular docking :
Prepare the ligand (optimize geometry with Gaussian09).
Select a protein target (e.g., EGFR kinase PDB: 1M17).
Use AutoDock Vina for binding pose analysis (e.g., docking score ≤ −7.0 kcal/mol indicates strong binding) .
Example workflow:
| Software | Parameters | Output |
|---|---|---|
| AutoDock Vina | Grid box: 60×60×60 Å | Binding affinity (kcal/mol) |
| PyMOL | Visualization of H-bonds/π-π interactions | 3D ligand-protein interaction maps |
Q. How should researchers address contradictory data between in vitro and computational activity predictions?
- Methodological Answer :
- Validate assays : Repeat experiments with controls (e.g., cisplatin for cytotoxicity).
- Check compound stability : HPLC purity analysis post-assay (e.g., degradation products may skew results) .
- Re-evaluate docking parameters : Adjust protonation states or solvation models in simulations .
- Synergistic studies : Combine SAR (structure-activity relationship) analysis with crystallography (e.g., COD Entry 7119063 for analog structural insights) .
Q. What strategies are used to elucidate the mechanism of action in biological studies?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
- Western blotting : Quantify protein expression (e.g., Bcl-2, caspase-3 for apoptosis pathways).
- Metabolomics : LC-MS/MS to track metabolite changes (e.g., ATP depletion in cancer cells) .
Data Contradiction Analysis
Q. How to resolve discrepancies in biological activity between similar analogs?
- Methodological Answer :
| Analog | Substituent | IC50 (μM) |
|---|---|---|
| A | 4-methylphenyl | 12.3 |
| B | 4-bromophenyl | 8.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
